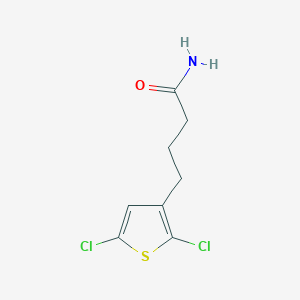

4-(2,5-Dichlorothiophen-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorothiophen-3-yl)butanamide is a chemical compound with the CAS Number: 34967-66-3 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 4-(2,5-Dichlorothiophen-3-yl)butanamide has been characterized using different spectroscopic methods . The InChI Code is 1S/C8H9Cl2NOS/c9-6-4-5 (8 (10)13-6)2-1-3-7 (11)12/h4H,1-3H2, (H2,11,12) and the InChI key is PUESDYQRGIMLNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 4-(2,5-Dichlorothiophen-3-yl)butanamide is 238.14 . The melting point is reported to be between 99-103 degrees Celsius .Scientific Research Applications

Potential as Urease Inhibitors

Studies on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent inhibitory activity against the urease enzyme, highlighting their potential as therapeutic agents in drug design programs. These compounds, including derivatives of butanamides, have been evaluated for their in vitro inhibitory potential and demonstrated competitive inhibition with significant Ki values. Such characteristics suggest that 4-(2,5-Dichlorothiophen-3-yl)butanamide derivatives could be valuable in designing urease inhibitors with therapeutic applications (Nazir et al., 2018).

Anticonvulsant Activity

A library of hybrid compounds derived from propanamides and butanamides, incorporating elements from well-known antiepileptic drugs, has been synthesized and evaluated for anticonvulsant activity. These studies have shown that certain compounds demonstrate broad spectra of activity across various seizure models, indicating the potential for derivatives of butanamides, such as 4-(2,5-Dichlorothiophen-3-yl)butanamide, to serve as frameworks for developing new anticonvulsant agents (Kamiński et al., 2015).

Tyrosinase and Melanin Inhibition

Research involving N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has highlighted their efficacy as inhibitors of tyrosinase and melanin production. With significant IC50 values, these compounds demonstrate potential in the formulation and development of depigmentation drugs, suggesting a possible application area for 4-(2,5-Dichlorothiophen-3-yl)butanamide derivatives in cosmetic and dermatological research (Raza et al., 2019).

Dipeptidyl Peptidase IV Inhibition

A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4), a key enzyme in the regulation of blood glucose levels. This research indicates the utility of butanamide derivatives in the development of new therapeutic agents for the treatment of diabetes mellitus, providing a potential research path for the application of 4-(2,5-Dichlorothiophen-3-yl)butanamide in the field of endocrinology and metabolic diseases (Nitta et al., 2012).

properties

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUESDYQRGIMLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCCC(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichlorothiophen-3-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)

![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)